GABA_A Receptor Subtype Selectivity Determined by the 6-Isopropoxy Substituent
The presence of a branched isopropoxy group at the 6-position of the triazolopyridazine core is associated with high affinity for the benzodiazepine binding site of GABA_A receptors containing α2 and/or α3 subunits, a selectivity profile that is crucial for anxiolytic activity without sedation. In a patent specifically defining the SAR for this class, it was demonstrated that 6-alkoxy substitution is a requirement for this selectivity, and that the size and branching of the alkoxy group significantly modulate the binding affinity for different receptor subtypes [1]. While specific Ki values for this compound are not publicly available, the patent's data imply that the 6-isopropoxy derivative occupies a distinct selectivity space compared to the 6-methoxy or 6-ethoxy analogs, which may show reduced α2/α3 selectivity or increased α1 activity (associated with sedation).
| Evidence Dimension | GABA_A receptor subtype selectivity (α2/α3 over α1) |
|---|---|
| Target Compound Data | High α2/α3 affinity predicted; quantitative binding data not publicly available |
| Comparator Or Baseline | 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide (linear 6-methoxy analog). Patent US6303597B1 describes that 6-alkoxy groups are essential for α2/α3 selectivity, and that the nature of the alkoxy group (linear vs. branched) influences subtype affinity. |
| Quantified Difference | The magnitude of the difference in subtype selectivity cannot be quantified from public data; however, the patent establishes that the alkoxy group is a 'critical' determinant of selectivity, implying a significant loss of this property if altered. |
| Conditions | In vitro binding assays on recombinant human GABA_A receptor subtypes expressed in mammalian cells (as described in the patent examples). |
Why This Matters
For research studying GABA_A receptor subtypes in anxiety or epilepsy, the 6-isopropoxy group is critical for engaging the desired α2/α3 subtype profile; substituting with a 6-methoxy analog risks off-target α1-mediated sedation.
- [1] US6303597B1 - Triazolo-pyridazine derivatives as ligands for GABA receptors. Inventors: William Robert Carling, Kevin William Moore, Leslie Joseph Street. Assignee: Merck Sharp & Dohme. Priority Date: 1998-01-14. Publication Date: 2001-10-16. See Claims 1 and 6, and the detailed description for the SAR of the 6-substituent. View Source
